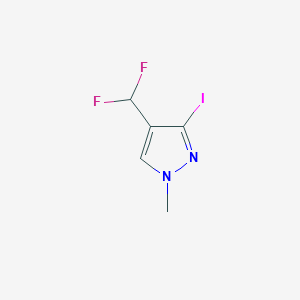

4-(Difluoromethyl)-3-iodo-1-methylpyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials, including the specific reagents and conditions required for each step .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This would involve studying how the compound reacts with other chemicals. This can help to understand its reactivity and stability, and can guide the design of new reactions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications

Application 1: Cyclooxygenase-2 Inhibitor

- Summary of the Application : 4-Difluoromethyl pyrazole derivatives, including 4-(Difluoromethyl)-3-iodo-1-methylpyrazole, have been studied as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation and pain .

- Methods of Application or Experimental Procedures : The study involved molecular docking simulations and Density Functional Theory (DFT) to examine the binding interactions of 4-difluoromethyl pyrazole derivatives with the major protease (PDB:3LN1). The compounds were assessed for their potential binding mechanisms and strengths within the receptor’s binding site .

- Results or Outcomes : The study found that among the designed compounds, 3a and 3f showed the highest docking score, leading to high affinity toward 3LN1. An energy score of -6.9765 Cal/mol of ligand 3g suggests a strong and advantageous binding affinity, with the negative number indicating stability .

Application 2: Late-stage Difluoromethylation

- Summary of the Application : The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives . This process is known as late-stage difluoromethylation .

- Methods of Application or Experimental Procedures : The process involves the introduction of difluoromethyl groups in the last stages of synthetic protocols .

- Results or Outcomes : The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design .

Application 3: Anti-Inflammatory Agent

- Summary of the Application : The 4-difluoromethyl pyrazole derivatives, including “4-(Difluoromethyl)-3-iodo-1-methylpyrazole”, have shown potential to display several biological activities, including anti-inflammatory properties .

- Methods of Application or Experimental Procedures : The study involved molecular docking simulations and Density Functional Theory (DFT) to examine the binding interactions of 4-difluoromethyl pyrazole derivatives .

- Results or Outcomes : The strong affinity of the compounds was attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the drug and the essential amino acid residues of the receptor .

Application 4: Antifungal Agent

- Summary of the Application : The 4-difluoromethyl pyrazole derivatives, including “4-(Difluoromethyl)-3-iodo-1-methylpyrazole”, have shown potential to display several biological activities, including antifungal properties .

- Methods of Application or Experimental Procedures : The study involved molecular docking simulations and Density Functional Theory (DFT) to examine the binding interactions of 4-difluoromethyl pyrazole derivatives .

- Results or Outcomes : The strong affinity of the compounds was attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the drug and the essential amino acid residues of the receptor .

Application 5: Antibacterial Agent

- Summary of the Application : The 4-difluoromethyl pyrazole derivatives, including “4-(Difluoromethyl)-3-iodo-1-methylpyrazole”, have shown potential to display several biological activities, including antibacterial properties .

- Methods of Application or Experimental Procedures : The study involved molecular docking simulations and Density Functional Theory (DFT) to examine the binding interactions of 4-difluoromethyl pyrazole derivatives .

- Results or Outcomes : The strong affinity of the compounds was attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the drug and the essential amino acid residues of the receptor .

Application 6: Anticancer Agent

- Summary of the Application : The 4-difluoromethyl pyrazole derivatives, including “4-(Difluoromethyl)-3-iodo-1-methylpyrazole”, have shown potential to display several biological activities, including anticancer properties .

- Methods of Application or Experimental Procedures : The study involved molecular docking simulations and Density Functional Theory (DFT) to examine the binding interactions of 4-difluoromethyl pyrazole derivatives .

- Results or Outcomes : The strong affinity of the compounds was attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the drug and the essential amino acid residues of the receptor .

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(difluoromethyl)-3-iodo-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2IN2/c1-10-2-3(4(6)7)5(8)9-10/h2,4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQDYRKAHZQDFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)I)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)-3-iodo-1-methyl-1H-pyrazole | |

CAS RN |

2137519-48-1 |

Source

|

| Record name | 4-(difluoromethyl)-3-iodo-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2354261.png)

![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)

![1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2354271.png)

![3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354272.png)

![2-(4-chlorophenoxy)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2354275.png)